molecular formula C9H17N B2483072 Decahydrocyclohepta[c]pyrrole CAS No. 110421-28-8

Decahydrocyclohepta[c]pyrrole

Cat. No.: B2483072
CAS No.: 110421-28-8
M. Wt: 139.242
InChI Key: CLGNZNKTKHGQJT-UHFFFAOYSA-N
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Description

Decahydrocyclohepta[c]pyrrole is a nitrogen-containing heterocyclic compound with a unique structure that consists of a seven-membered ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydrocyclohepta[c]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of aromatic amines with hexane-2,5-dione can yield the desired product in high yield . Another method involves the use of organocatalytic approaches, which have gained attention due to their efficiency and green chemistry benefits .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Decahydrocyclohepta[c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom in the pyrrole ring, which can act as a nucleophile or electrophile depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be facilitated by using halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Decahydrocyclohepta[c]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decahydrocyclohepta[c]pyrrole involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydrocyclohepta[c]pyrrole is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydrocyclohepta[c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-8-6-10-7-9(8)5-3-1/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGNZNKTKHGQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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